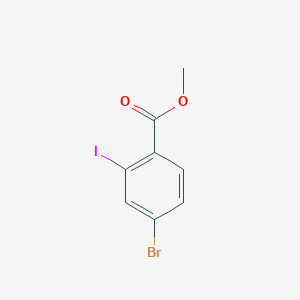

Methyl 4-bromo-2-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYKANWZAJRNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-bromo-2-iodobenzoate: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. Methyl 4-bromo-2-iodobenzoate (CAS No. 1093418-75-7) has emerged as a particularly valuable intermediate for researchers in the pharmaceutical and materials science sectors. Its utility is rooted in the di-halogenated benzene ring, which features two distinct and orthogonally reactive handles: an iodine atom at the 2-position and a bromine atom at the 4-position. This substitution pattern allows for programmed, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective application in advanced research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis.

Core Chemical Properties

The essential physical and chemical identifiers for this compound are summarized below. This data is critical for reaction setup, purification, and safe storage.

| Property | Value | Reference(s) |

| CAS Number | 1093418-75-7 | [1] |

| Molecular Formula | C₈H₆BrIO₂ | |

| Molecular Weight | 340.94 g/mol | |

| Appearance | Solid or semi-solid | |

| Purity | ≥95 - 99% | [2] |

| InChI Key | VAYKANWZAJRNOM-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C, under inert atmosphere, protected from light |

Spectroscopic Characterization

While raw spectra should be obtained for each batch, the expected spectroscopic signatures provide a baseline for structural verification.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 3-position will appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position will appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position will appear as a doublet, coupled to the proton at the 5-position. The methyl ester protons will present as a sharp singlet around δ 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display eight unique signals: six for the aromatic carbons, one for the ester carbonyl carbon (δ ~165-170 ppm), and one for the methyl carbon (δ ~52 ppm). The carbons directly bonded to the halogens (C2 and C4) will exhibit characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the ester group, typically found around 1720-1730 cm⁻¹. Other significant peaks will include C-O stretching and C-H stretching from the aromatic ring and methyl group.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z ≈ 340, with a distinctive isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I).

Part 2: Synthesis and Handling

Synthetic Routes

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-iodobenzoic acid. This is a standard and robust transformation in organic chemistry. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A representative workflow for this synthesis is outlined below.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]

- 4. 1093418-75-7|this compound|BLD Pharm [bldpharm.com]

- 5. 4-BroMo-2-iodo-benzoic acid Methyl ester | 1093418-75-7 [chemicalbook.com]

Methyl 4-bromo-2-iodobenzoate: A Technical Guide to a Versatile Bifunctional Building Block

Abstract and Introduction

Methyl 4-bromo-2-iodobenzoate (CAS 1093418-75-7) is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its true value lies in its bifunctional nature, possessing two distinct carbon-halogen bonds—a carbon-iodine bond and a carbon-bromine bond—with differentiated reactivity. This unique structural feature allows for programmed, site-selective cross-coupling reactions, providing a powerful tool for the controlled construction of complex molecular architectures.

This technical guide is intended for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's properties, synthesis, and reactivity. We will delve into the causality behind its selective chemical behavior and provide field-proven experimental protocols for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The strategic use of this reagent enables the efficient, stepwise introduction of molecular diversity, a cornerstone of modern medicinal chemistry and materials science.[1]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1093418-75-7 | [2][3][4] |

| Molecular Formula | C₈H₆BrIO₂ | [2][5] |

| Molecular Weight | 340.94 g/mol | [2] |

| Physical Form | Solid, semi-solid, or lump | [2] |

| Melting Point | <50 °C | [2][6] |

| Boiling Point | 326.2 ± 27.0 °C at 760 mmHg | [2] |

| Flash Point | 151.1 ± 23.7 °C | [2] |

| Purity (Typical) | ≥95% - 99% | [4][7] |

| InChI Key | VAYKANWZAJRNOM-UHFFFAOYSA-N | [2][5] |

| SMILES | O=C(OC)C1=CC=C(Br)C=C1I | [5] |

Handling, Storage, and Safety

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3]

-

Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][4]

-

Signal Word: Danger or Warning.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

-

Storage Conditions: Store in a cool, dry, well-ventilated place away from strong acids and oxidizing agents. For long-term stability, it is recommended to keep the container tightly closed in a dark place under an inert atmosphere at 2-8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.[3]

Synthesis and Purification

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-iodobenzoic acid. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a robust and scalable method.[8][9]

Detailed Synthesis Protocol: Fischer Esterification

This protocol is a representative procedure based on standard esterification methods for similar substrates.[9]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-iodobenzoic acid (1.0 equiv.).

-

Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, approx. 10-15 mL per gram of acid).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 equiv.).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity: The Power of Orthogonal Halides

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference allows the C-I bond to undergo oxidative addition to a Pd(0) catalyst center much more readily than the C-Br bond.[10] This reactivity hierarchy (rate: C-I >> C-Br) is the key to performing selective, sequential functionalization.[10][11][12]

One can first perform a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the more reactive iodo position under mild conditions, leaving the bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[13] This strategy is invaluable for building molecular complexity in a controlled manner.[1]

Key Applications and Experimental Protocols

The following protocols illustrate the selective reactivity of this compound.

Protocol 1: Selective Cyanation at the Iodo Position

This reaction demonstrates the preferential substitution at the C-I position, converting the iodide to a nitrile while preserving the bromide. This protocol is adapted from a documented procedure.[14]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv., 17.0 mmol, 5.8 g) and copper(I) cyanide (CuCN) (1.2 equiv., 20.4 mmol, 1.82 g).

-

Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 60 mL).

-

Reaction: Heat the mixture in an oil bath to 60°C and stir for 2 hours.

-

Work-up: Cool the reaction to room temperature. Extract the product with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with an aqueous solution of ferrous sulfate (FeSO₄) (2 x 50 mL) to remove residual cyanide, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3) to yield Methyl 4-bromo-2-cyanobenzoate as a white solid (yield: 90%).[14]

Protocol 2: Selective Sonogashira Coupling at the Iodo Position

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[15] This representative protocol outlines the selective coupling of a terminal alkyne at the iodo position.[16]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (2-5 mol%).

-

Reagent Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1-1.2 equiv.).

-

Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction's higher reactivity at the C-I bond typically allows for mild conditions, preserving the C-Br bond.[11] Monitor by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 4-bromo-2-(alkynyl)benzoate product.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for precision synthesis. The orthogonal reactivity of its carbon-iodine and carbon-bromine bonds provides chemists with a reliable method for sequential molecular elaboration. This capability is critical in the rational design of novel pharmaceuticals, organic electronics, and other advanced materials where precise control over the final structure is paramount to function. As the demand for complex, highly functionalized molecules continues to grow, the strategic importance of versatile building blocks like this compound in the synthetic chemist's arsenal will only increase.

References

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

Synthonix, Inc. This compound - [M63704]. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Methyl 4-iodobenzoate. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-iodobenzoic Acid in OLED Material Synthesis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1093418-75-7 [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Synthonix, Inc > 1093418-75-7 | this compound [synthonix.com]

- 6. This compound,1093418-75-7-Amadis Chemical [amadischem.com]

- 7. dakenchem.com [dakenchem.com]

- 8. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 9. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. 1093418-75-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure, Bonding, and Application of Methyl 4-bromo-2-iodobenzoate in Modern Drug Discovery

Abstract

Methyl 4-bromo-2-iodobenzoate is a halogenated aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique 1,2,4-trisubstituted pattern, featuring two distinct and highly polarizable halogens—bromine and iodine—offers a fascinating case study in molecular architecture and non-covalent interactions. This guide provides a comprehensive analysis of the compound's structural and bonding characteristics, with a special focus on the principles of halogen bonding. We will explore its synthesis, detailed spectroscopic characterization, and its strategic importance as a versatile scaffold in the rational design of targeted therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the nuanced properties of polyhalogenated synthons.

Introduction: The Strategic Value of a Polyhalogenated Scaffold

In the landscape of drug discovery and development, the rational design of small molecules with high target affinity and specificity is paramount.[1] Halogenated organic compounds have emerged as indispensable tools in this endeavor, not merely as synthetic intermediates but as active participants in modulating biological activity.[2] this compound (CAS No. 1093418-75-7) represents a sophisticated building block, whose utility stems from the precise placement of its functional groups.[3]

The presence of both a bromine and an iodine atom on the same aromatic ring provides two key advantages:

-

Differential Reactivity: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for sequential and site-selective synthetic modifications. This enables the construction of complex molecular libraries from a single, versatile scaffold.[4]

-

Hierarchical Non-Covalent Interactions: Iodine and bromine are both potent halogen bond donors. The strength of this interaction scales with the polarizability of the halogen (I > Br > Cl > F), meaning the iodine at the C2 position can form strong, directional interactions with electron-rich atoms, a critical feature for enhancing ligand-protein binding affinity.[2]

This guide will dissect these features, beginning with the fundamental structure and bonding, proceeding to its synthesis and characterization, and concluding with its functional implications for the drug development professional.

Molecular Structure and Bonding: A Deeper Look

The physicochemical properties and reactivity of this compound are a direct consequence of its intricate electronic and steric landscape.

The Covalent Framework and Steric Considerations

The molecule consists of a central benzene ring substituted with a methyl ester group at C1, an iodine atom at C2, and a bromine atom at C4. The most significant steric interaction occurs between the bulky iodine atom and the adjacent methyl ester group. This ortho-substitution forces the ester group to twist out of the plane of the benzene ring to minimize van der Waals repulsion. This dihedral angle is a critical conformational feature that influences the molecule's overall shape and how it presents its binding epitopes to a target protein.

Electronic Effects and Resonance

The electronic nature of the ring is governed by the interplay between the inductive and resonance effects of its substituents.

-

Inductive Effect: The ester group and both halogen atoms are electronegative and exert a strong electron-withdrawing effect through the sigma bond framework, polarizing the C-X bonds and influencing the acidity of the aromatic protons.

-

Resonance Effect: The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[5] This donation of electron density partially offsets the inductive withdrawal and strengthens the carbon-halogen bonds, making them more robust than their alkyl halide counterparts.[5]

Halogen Bonding: A Key Intermolecular Force

A pivotal feature of this molecule's bonding portfolio is its capacity for halogen bonding. This is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom, known as a "σ-hole," is attracted to a Lewis base (e.g., an oxygen or nitrogen atom on a protein).[6]

The σ-hole arises on the halogen atom (X) opposite to the R-X covalent bond because the electron density is pulled towards the R group and to the sides of the halogen, leaving an electron-deficient cap.[6] The strength of the resulting halogen bond is influenced by two main factors:

-

Halogen Identity: The size and polarizability of the halogen are crucial. The larger the halogen, the larger and more positive the σ-hole. Consequently, iodine forms significantly stronger halogen bonds than bromine.[2] In this compound, the iodine atom is the primary and more potent halogen bond donor.

-

Ring Substitution: Electron-withdrawing groups on the aromatic ring enhance the positive character of the σ-hole, thereby strengthening the halogen bond.[2] The presence of the methyl ester and the bromine atom on the ring makes the iodine atom an even more effective halogen bond donor.

This interaction is increasingly recognized and exploited in medicinal chemistry to enhance the affinity and selectivity of drug candidates for their biological targets, often rivaling the strength of a classical hydrogen bond.[2]

Caption: Molecular structure highlighting the potential halogen bond from the iodine atom.

Synthesis and Strategic Derivatization

The synthesis of this compound can be achieved through established organic chemistry transformations. Its true value for drug development professionals, however, lies in its potential for selective functionalization.

A Representative Synthetic Protocol

A robust method for preparing this compound involves a Sandmeyer-type reaction starting from a commercially available aniline precursor. The following protocol illustrates this self-validating workflow.

Protocol: Synthesis via Diazotization-Iodination

-

Starting Material: Begin with Methyl 3-amino-4-bromobenzoate.

-

Diazotization:

-

Dissolve the starting material (1.0 eq) in a mixture of aqueous acid (e.g., H₂SO₄ or HCl) and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Stir for 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI, ~1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of N₂ gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Causality: The low temperature for diazotization is essential because aryl diazonium salts are unstable at higher temperatures. The use of an iodide salt provides the nucleophile (I⁻) to displace the dinitrogen gas (N₂), which is an excellent leaving group, driving the reaction to completion.

Caption: Simplified workflow for the synthesis of this compound.

Utility in Drug Development: Site-Selective Cross-Coupling

The primary strategic value of this scaffold is the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond. This allows for a two-step diversification strategy:

-

Step 1 (C-I Coupling): React this compound with a boronic acid, alkyne, or amine under conditions that selectively activate the C-I bond, leaving the C-Br bond intact.

-

Step 2 (C-Br Coupling): Take the product from Step 1 and subject it to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br position.

This powerful approach enables the rapid synthesis of diverse chemical libraries with precise control over the substitution pattern, accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.[7][8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of any chemical entity in a research pipeline. Biophysical techniques provide the necessary data for this validation.[1]

Spectroscopic Data Summary

The following table summarizes the expected quantitative data for this compound based on analysis of its constituent parts and related structures.[9][10][11][12]

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | 3 signals in the 7.0 - 8.5 ppm range, complex splitting |

| Methyl Protons (-OCH₃) | Singlet, ~3.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| Methyl Carbon (-OCH₃) | ~52 ppm | |

| Aromatic Carbons | 6 signals, including C-I (~95-100 ppm) & C-Br (~120-125 ppm) | |

| IR Spec. | C=O Stretch (Ester) | Strong, sharp band at ~1725 cm⁻¹ |

| C-O Stretch (Ester) | Two bands in the 1100-1300 cm⁻¹ region | |

| Aromatic C=C Stretch | Bands in the 1400-1600 cm⁻¹ region | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 340 |

| Isotopic Pattern | Presence of M⁺ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br/⁸¹Br | |

| Key Fragment | Loss of OCH₃ (m/z ≈ 309) or COOCH₃ (m/z ≈ 281) |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for obtaining a high-quality infrared spectrum of a solid or liquid sample with minimal preparation.

-

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Initiate the sample scan. The instrument's software will collect the data, perform a Fourier transform, and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption bands as detailed in the table above, paying special attention to the strong carbonyl (C=O) stretch around 1725 cm⁻¹, which confirms the presence of the ester functional group.

Conclusion: A Versatile Scaffold for Modern Chemistry

This compound is far more than a simple halogenated aromatic. Its structure is a carefully orchestrated arrangement of functional groups that provides chemists with a powerful toolkit for innovation. The steric and electronic features dictate its conformation, while its capacity for strong, directional halogen bonding offers a sophisticated mechanism for influencing molecular recognition events. For drug development professionals, its greatest asset is the differential reactivity of the C-I and C-Br bonds, which unlocks efficient, site-selective pathways for the synthesis of complex and diverse molecular architectures. A thorough understanding of these properties is key to fully exploiting this valuable scaffold in the ongoing quest for novel therapeutics and functional materials.

References

-

MDPI. Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Available from: [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]

-

University of St Andrews Research Portal. Halogen bonding with the halogenabenzene bird structure, halobenzene and halocyclopentadiene. Available from: [Link]

-

PubMed. Halogen bonding with the halogenabenzene bird structure, halobenzene, and halocyclopentadiene. Available from: [Link]

-

Chemguide. an introduction to aryl halides (halogenoarenes). Available from: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChemLite. Methyl 2-bromo-4-iodobenzoate (C8H6BrIO2). Available from: [Link]

-

PubChem. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. Available from: [Link]

-

Wikipedia. Methyl 4-iodobenzoate. Available from: [Link]

-

PubChemLite. This compound (C8H6BrIO2). Available from: [Link]

-

PubChem. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for "An efficient and selective synthesis of esters from alcohols using HBr/H₂O₂". Available from: [Link]

-

NIST WebBook. Methyl-2-bromobenzoate. Available from: [Link]

-

NIST WebBook. Methyl-2-iodobenzoate. Available from: [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

SpectraBase. Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. Methyl 4-bromo-2-hydroxy-3-iodobenzoate | C8H6BrIO3 | CID 150375118. Available from: [Link]

-

Agência FAPESP. Researchers test novel strategy to accelerate drug development. Available from: [Link]

-

IUCr Journals. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

-

PMC - NIH. Applications of biophysical techniques in drug discovery and development. Available from: [Link]

-

PMC - PubMed Central. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Available from: [Link]

-

PMC - PubMed Central. Levoglucosenone: Bio-Based Platform for Drug Discovery. Available from: [Link]

-

YouTube. Reimagining Druggability using Chemoproteomic Platforms. Available from: [Link]

Sources

- 1. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Researchers test novel strategy to accelerate drug development [agencia.fapesp.br]

- 8. Levoglucosenone: Bio-Based Platform for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [m.chemicalbook.com]

- 11. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-iodobenzoate from 4-bromo-2-iodobenzoic acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of methyl 4-bromo-2-iodobenzoate from 4-bromo-2-iodobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. This document will delve into the chemical principles, detailed experimental protocols, and analytical characterization of the target compound.

Introduction and Strategic Overview

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. In the context of multi-step synthesis, this esterification serves to protect the carboxylic acid functionality or to modify the electronic and steric properties of the molecule for subsequent reactions. The synthesis of this compound from 4-bromo-2-iodobenzoic acid is often a key step in the construction of larger, more complex molecular architectures.

The primary and most direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide will focus on the practical application of Fischer esterification for the synthesis of this compound, while also briefly discussing alternative methodologies to provide a comprehensive perspective.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of both the reactant and the product is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties of Reactants and Products

| Property | 4-bromo-2-iodobenzoic acid | This compound |

| CAS Number | 1133123-02-0[1] | 1093418-75-7[2] |

| Molecular Formula | C₇H₄BrIO₂[1][3] | C₈H₆BrIO₂ |

| Molecular Weight | 326.91 g/mol [1][3] | 340.94 g/mol |

| Appearance | Faint brown/beige crystalline powder[1] | Solid or semi-solid or lump or liquid |

| Solubility | Moderately soluble in polar solvents[1] | Information not readily available |

| Storage | General chemical storage | Keep in dark place, inert atmosphere, 2-8°C |

Safety Profile:

-

4-bromo-2-iodobenzoic acid: Halogenated aromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

This compound: This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is essential. This includes the use of appropriate PPE and working in a fume hood.[2]

The Core Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is an equilibrium-driven process. The reaction of 4-bromo-2-iodobenzoic acid with methanol in the presence of a strong acid catalyst (typically sulfuric acid or hydrochloric acid) yields this compound and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, often serving as the solvent for the reaction.

Reaction Mechanism

The mechanism of Fischer esterification involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

Sources

Physical properties of Methyl 4-bromo-2-iodobenzoate (melting point, boiling point)

An In-Depth Guide to the Physical Properties of Methyl 4-bromo-2-iodobenzoate for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ester with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the distinct reactivity of the bromo and iodo substituents, allowing for selective, stepwise functionalization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its effective use in a laboratory setting. These parameters govern purification strategies, inform reaction conditions, and serve as crucial benchmarks for assessing material purity.

This guide provides a detailed examination of the known physical properties of this compound. It moves beyond a simple recitation of values to offer a Senior Application Scientist's perspective on the practical implications of these properties and the rigorous experimental methodologies required for their accurate determination.

Core Physical and Chemical Properties

A precise characterization of a compound begins with its fundamental identifiers and physical constants. The data for this compound is summarized below. It is noteworthy that while a melting point is reported, a boiling point under atmospheric pressure is not commonly cited, likely due to the compound's high molecular weight and potential for thermal decomposition before boiling.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1093418-75-7 | [1][2] |

| Molecular Formula | C₈H₆BrIO₂ | [1] |

| Molecular Weight | 340.94 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid | |

| Melting Point | < 50 °C | [1] |

| Boiling Point | Not reported (likely decomposes) | N/A |

In-Depth Analysis I: The Melting Point

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. It is not a single temperature but a range, from the point at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. For a pure crystalline solid, this range is typically very narrow (0.5-1.0°C). The value reported for this compound, "< 50 °C", along with its description as a potential semi-solid, suggests that it may have a low melting point close to ambient temperature or that impurities can significantly affect its physical state[1].

Significance in Research

-

Criterion of Purity : The sharpness of the melting point range is a reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, which requires less energy to break apart. Consequently, impure samples exhibit both a depression of the melting point and a broadening of the melting range[3][4].

-

Identification : If a newly synthesized batch of a known compound is suspected to be that compound, its melting point can be compared to the literature value. A mixed melting point determination—mixing the unknown with an authentic sample—can confirm identity. If no depression is observed, the compounds are identical.

Experimental Protocol: Melting Point Determination via Capillary Method

The capillary method is the most common technique for determining melting points due to its simplicity and small sample requirement[5]. The protocol below describes the use of a modern digital melting point apparatus.

Methodology:

-

Sample Preparation : Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Capillary Tube Loading : Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run) : To save time, it is standard practice to first perform a rapid determination to find an approximate melting point[3]. Set the apparatus to heat quickly (e.g., 10-15 °C/min).

-

Accurate Determination : Allow the apparatus to cool significantly. Prepare a new sample and set the plateau temperature to at least 10-15 °C below the approximate melting point found in the initial run.

-

Slow Heating and Observation : Set the ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Recording the Range : Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are visible (T₁). Continue heating and record the temperature at which the last solid crystal disappears (T₂). The melting point is the range T₁ – T₂.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

In-Depth Analysis II: The Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[6]. At this temperature, the liquid undergoes bulk conversion to the vapor phase, observed as bubbling. For high-molecular-weight compounds like this compound, the energy required to achieve a vapor pressure of 1 atm is often high enough to cause decomposition. Therefore, a boiling point is typically determined under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure, or more commonly, it is not reported at all for non-volatile solids.

Significance in Research

-

Purification : Distillation is a primary method for purifying liquids. Simple distillation separates a volatile liquid from a non-volatile solute, while fractional distillation separates liquids with close boiling points[7].

-

Characterization : The boiling point is a characteristic physical property that can help identify a liquid compound[6]. However, it is more sensitive to pressure changes than the melting point is to impurities.

Experimental Protocol: Micro Boiling Point Determination

When only a small amount of sample is available, a micro boiling point determination is an effective technique[8].

Methodology:

-

Sample Preparation : Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10x75 mm).

-

Capillary Inversion : Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly : Attach the test tube to a thermometer with a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating : Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block)[8].

-

Observation : Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Reaching the Boiling Point : As the temperature approaches the boiling point, the vapor pressure of the liquid will increase, and the stream of bubbles will become rapid and continuous.

-

Cooling and Measurement : Stop heating and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the last bubble collapses and liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point[8].

Conceptual Setup for Micro Boiling Point

Caption: Conceptual diagram of a micro boiling point setup.

Conclusion

The physical properties of this compound, particularly its low and potentially broad melting point, provide critical insights for the practicing scientist. This information dictates that purification via recrystallization must be carefully optimized and that purity should be rigorously assessed, as even small amounts of impurities can lead to significant changes in its physical state. The absence of a reported boiling point underscores the compound's limited volatility and probable thermal instability, guiding researchers to avoid high-temperature distillations at atmospheric pressure. Mastery of the experimental techniques detailed in this guide is essential for verifying the quality of starting materials and ensuring the reproducibility of synthetic outcomes in research and drug development.

References

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Boiling Points - Concept. (2020). JoVE. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Melting point determination. (2015). Royal Society of Chemistry. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Methyl 4-iodobenzoate. Wikipedia. [Link]

Sources

- 1. 4-BroMo-2-iodo-benzoic acid Methyl ester | 1093418-75-7 [amp.chemicalbook.com]

- 2. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 5. westlab.com [westlab.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. vernier.com [vernier.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of chemical research and development. This guide is designed to provide a comprehensive technical overview of the expected spectroscopic data for Methyl 4-bromo-2-iodobenzoate. In the absence of readily available, published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only serves as a valuable predictive tool but also reinforces the fundamental understanding of structure-spectra correlations that are critical in the fields of chemical synthesis and drug discovery.

This guide is structured to be a self-validating system, where the principles of each spectroscopic technique are first explained, followed by a detailed prediction and interpretation of the corresponding spectrum for this compound. By explaining the causality behind expected spectral features, this document aims to equip researchers with the expertise to confidently identify and characterize this and similar halogenated aromatic compounds.

Molecular Structure and Properties

This compound is a dihalogenated aromatic ester. Its structure and key properties are fundamental to understanding its spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIO₂ | [1][2] |

| Molecular Weight | 339.86 g/mol | [1] |

| CAS Number | 1093418-75-7 | [3][4][5] |

| InChI Key | VAYKANWZAJRNOM-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or semi-solid | |

| Purity (Typical) | ≥95% - 99% | [5] |

The strategic placement of the bromo and iodo substituents on the benzene ring, along with the methyl ester group, creates a unique electronic environment that will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure, we expect to see signals for the aromatic protons and the methyl ester protons.

Expected Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OCH₃ | ~3.9 | Singlet | N/A | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom. This is a characteristic region for methyl esters. |

| H-3 | ~7.8 | Doublet | ~2 | This proton is ortho to the iodine atom and meta to the bromine atom. The deshielding effect of the ortho iodine will result in a downfield shift. It will be split into a doublet by the adjacent H-5 proton. |

| H-5 | ~7.6 | Doublet of Doublets | ~8, ~2 | This proton is ortho to the bromine atom and meta to the iodine atom. It will be split by both H-3 and H-6, resulting in a doublet of doublets. |

| H-6 | ~7.9 | Doublet | ~8 | This proton is ortho to the ester group and meta to the bromine atom. The electron-withdrawing nature of the ester group will cause a significant downfield shift. It will be split into a doublet by the adjacent H-5 proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Data Acquisition and Processing:

Caption: Workflow for NMR data acquisition.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be inequivalent and produce distinct signals.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| OCH₃ | ~52 | A typical chemical shift for a methyl ester carbon. |

| C=O | ~165 | The carbonyl carbon of the ester group is significantly deshielded. |

| C-1 | ~132 | The carbon attached to the ester group. |

| C-2 | ~95 | The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine. |

| C-3 | ~140 | This carbon is deshielded by the adjacent iodine atom. |

| C-4 | ~125 | The carbon attached to the bromine atom. |

| C-5 | ~131 | A typical aromatic C-H carbon in this environment. |

| C-6 | ~130 | A typical aromatic C-H carbon in this environment. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic for C-H bonds on a benzene ring. |

| ~2850-2960 | C-H stretch | Aliphatic C-H | Corresponding to the methyl group of the ester. |

| ~1720-1740 | C=O stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an ester. Data from methyl 4-bromo-2-methylbenzoate shows a C=O stretch at 1726 cm⁻¹[6]. |

| ~1250-1300 | C-O stretch | Ester C-O | A strong absorption corresponding to the stretching of the C-O single bond of the ester. |

| ~1450-1600 | C=C stretch | Aromatic Ring | Several bands of variable intensity are expected in this region due to the vibrations of the aromatic ring. |

| ~1000-1100 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration is expected in this region. |

| ~600-700 | C-I stretch | Aryl Iodide | The C-I stretching vibration is expected at lower wavenumbers. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and collect a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-IR Data Acquisition:

Sources

- 1. PubChemLite - this compound (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Methyl 2-bromo-4-iodobenzoate (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]

- 3. 1093418-75-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound,1093418-75-7-Amadis Chemical [amadischem.com]

- 5. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

The Strategic Utility of Methyl 4-bromo-2-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Leveraging Orthogonal Reactivity for Accelerated Drug Discovery: A Deep Dive into the Applications of Methyl 4-bromo-2-iodobenzoate

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable intermediate, offering a unique combination of functionalities that can be exploited to streamline the synthesis of novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the potential applications of this versatile compound, with a focus on its role in facilitating advanced cross-coupling strategies.

The Core Advantage: Differential Halogen Reactivity

The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-bromine (C-Br) bond.[1][2][3] This disparity in reactivity allows for selective, sequential functionalization of the aromatic ring, providing a powerful tool for the controlled and predictable assembly of complex molecular scaffolds.[4]

This "orthogonal" reactivity enables medicinal chemists to introduce different substituents at the 2- and 4-positions of the benzoic acid core in a stepwise manner. This level of control is crucial in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its pharmacological properties.

Key Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The unique structural and electronic properties of this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many approved drugs.[5][6] this compound can be strategically employed in sequential Suzuki couplings. The more reactive C-I bond can be selectively coupled with a boronic acid or ester, leaving the C-Br bond intact for a subsequent, different Suzuki coupling reaction. This approach allows for the efficient construction of complex, unsymmetrical biaryl compounds.[7]

For instance, a key intermediate in the synthesis of the anticancer agent Sonidegib is 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.[2] While not directly using this compound, the synthesis of this biphenyl core relies on a Suzuki reaction with a halogenated benzoic acid derivative, highlighting the importance of this class of intermediates.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8][9] The resulting arylalkyne motif is a key structural element in numerous pharmaceuticals.[8] The differential reactivity of this compound can be harnessed to first perform a Sonogashira coupling at the C-I position, followed by a different transformation at the C-Br position. This allows for the precise installation of alkynyl groups, which can act as rigid linkers or as precursors for further chemical modifications.

Case Study: A Potential Synthetic Route to Kinase and PARP Inhibitor Scaffolds

Table 1: Potential Sequential Cross-Coupling Strategy

| Step | Reaction Type | Reactive Site | Coupling Partner | Resulting Intermediate |

| 1 | Sonogashira Coupling | C-I | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Methyl 4-bromo-2-(alkynyl)benzoate |

| 2 | Suzuki-Miyaura Coupling | C-Br | Aryl or Heteroaryl Boronic Acid | Methyl 4-(aryl/heteroaryl)-2-(alkynyl)benzoate |

This di-substituted intermediate can then be further elaborated. The ester can be hydrolyzed to the corresponding carboxylic acid and coupled with an amine to form an amide, a common functional group in many inhibitors. The alkyne can also undergo various transformations, such as cyclization reactions, to build more complex heterocyclic systems.

Experimental Protocols: A Guide to Best Practices

The successful application of this compound in synthesis requires careful optimization of reaction conditions to ensure selectivity.

General Protocol for Selective Sonogashira Coupling

A typical procedure for the selective Sonogashira coupling at the C-I position would involve the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under an inert atmosphere.[9] To minimize the competing homo-coupling of the alkyne (Glaser coupling), it is crucial to use degassed solvents and maintain a strictly anaerobic environment.[14]

DOT Diagram: Workflow for Selective Sonogashira Coupling

Caption: Generalized workflow for a selective Sonogashira coupling reaction.

General Protocol for Subsequent Suzuki-Miyaura Coupling

Following the initial Sonogashira coupling, the resulting Methyl 4-bromo-2-(alkynyl)benzoate can be subjected to a Suzuki-Miyaura coupling at the C-Br position. This typically requires a different palladium catalyst and a base, with the reaction being heated to drive the coupling of the less reactive C-Br bond.[15][16][17]

DOT Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Conclusion

This compound represents a powerful and versatile building block for medicinal chemistry. Its key attribute of differential halogen reactivity allows for the strategic and controlled synthesis of complex, highly substituted aromatic compounds. By leveraging sequential cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, drug discovery teams can accelerate the exploration of chemical space and the optimization of lead candidates. As the demand for novel and effective therapeutics continues to grow, the strategic use of such intelligently designed intermediates will undoubtedly play an increasingly important role in the future of drug development.

References

- (CN109336884B) Method for synthesizing trametinib key intermediate.

- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzo

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Reactivity Showdown: Ethyl 4-iodobenzoate vs.

- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic

- A method for synthesizing trametinib key intermediate.

- (WO2017215166A1) Synthesis of parpinhibitor talazoparib.

- An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in W

- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem.

- 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki Coupling. Organic Chemistry Portal.

- preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo

- Design and synthesis of PARP inhibitors for an innov

- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed.

- A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. Benchchem.

- Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. Benchchem.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.

- Methyl 4-iodobenzo

- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem.

- (US9260421B2) Pharmaceutical intermediates and process for the preparation thereof.

- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH.

- The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution | Request PDF.

- p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.

- (US20130090498A1) Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

- (EP3404032B1) PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Googleapis.com.

Sources

- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]

- 6. preprints.org [preprints.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 15. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 16. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-bromo-2-iodobenzoate: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifunctionality

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Methyl 4-bromo-2-iodobenzoate (CAS No: 1093418-75-7) has emerged as a preeminent building block for the construction of complex, polysubstituted aromatic systems.[1] Its utility stems from a unique trifunctional architecture: a methyl ester and two distinct halogen atoms—iodine and bromine—at positions amenable to selective, sequential chemical transformations.

This guide, intended for professionals in chemical research and drug development, delves into the core reactivity, experimental protocols, and strategic applications of this versatile reagent. The central thesis is the exploitation of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a cornerstone of contemporary cross-coupling chemistry. This "orthogonality" allows chemists to meticulously build molecular complexity in a controlled, stepwise manner, a critical advantage in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1093418-75-7 | [1] |

| Molecular Formula | C₈H₆BrIO₂ | [1] |

| Molecular Weight | 340.94 g/mol | |

| Physical Form | Solid or semi-solid | |

| Purity | Typically ≥95-99% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Safety and Handling: this compound is classified as toxic if swallowed and causes skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][3]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][4]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for at least 15 minutes.[1][4] If inhaled, move the person to fresh air.[4] If swallowed, do NOT induce vomiting and seek immediate medical attention.[1][3]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[1]

The Principle of Orthogonal Reactivity

The synthetic power of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, the rate of the often rate-determining oxidative addition step follows the reverse trend: C-I > C-Br > C-Cl.[5]

This reactivity hierarchy allows for the selective functionalization of the C-I bond under milder conditions (e.g., lower temperatures, less reactive catalysts) while leaving the more robust C-Br bond untouched. The resulting product, now bearing a new substituent at the 2-position and retaining the bromine at the 4-position, becomes a substrate for a second, distinct cross-coupling reaction under more forcing conditions. This sequential, site-selective approach is a powerful strategy for building molecular diversity from a single starting material.

Caption: General scheme for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and copper(I) iodide (CuI) (2-10 mol%). [6]2. Reagent Addition: Add anhydrous solvent (e.g., THF or toluene), followed by an amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe. [6]3. Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. [6]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt and copper residues. [6]5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [6]

Catalyst System Base Solvent Temperature Typical Yield Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Room Temp - 60°C Good to Excellent | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50°C | Good to Excellent |

B. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, essential for synthesizing biaryl motifs prevalent in pharmaceuticals. [5][7]When applied to this compound, the reaction occurs preferentially at the highly reactive C-I position.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a ligand if needed (e.g., PPh₃, 8 mol%). [5][8]2. Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and a degassed solvent system, typically a mixture like 1,4-dioxane and water. [5][8]3. Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine. [8]5. Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography. [8]

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging. [9][10]This reaction is typically performed on the C-Br bond after the more labile C-I bond has been functionalized. It requires a palladium catalyst paired with a specialized, bulky electron-rich phosphine ligand.

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv). [11][12]2. Reagent Addition: Add the aryl bromide substrate (1.0 equiv) and the amine (1.2 equiv), followed by a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (4-24 h), monitoring by LC-MS.

-

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Strategic Synthesis Workflow Example

The true value of this compound is realized in multi-step synthetic sequences. The following workflow illustrates how a highly decorated and functionalized molecule can be assembled from this single starting material.

Caption: A multi-step synthesis showcasing sequential cross-coupling.

This example demonstrates a logical and efficient pathway:

-

Sonogashira Coupling: The C-I bond is selectively coupled with phenylacetylene, leaving the C-Br bond ready for the next step.

-

Buchwald-Hartwig Amination: The C-Br bond of the intermediate is then coupled with morpholine to install a nitrogen-containing heterocycle, a common motif in drug molecules.

-

Ester Hydrolysis: Finally, the methyl ester is saponified to yield the corresponding carboxylic acid, which can be used for amide bond formation or other transformations.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a sophisticated and powerful building block designed for the strategic and efficient construction of complex organic molecules. Its defining feature—the orthogonal reactivity of its C-I and C-Br bonds—provides chemists with a reliable platform for sequential, site-selective functionalization. By mastering the key cross-coupling reactions detailed in this guide, researchers in drug discovery and materials science can significantly expand their synthetic capabilities, enabling the rapid assembly of diverse and novel chemical entities.

References

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from PrepChem.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

SpringerLink. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from SpringerLink. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]